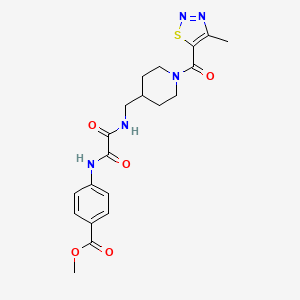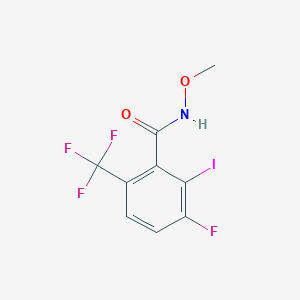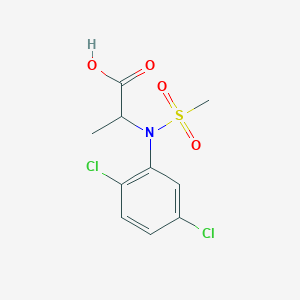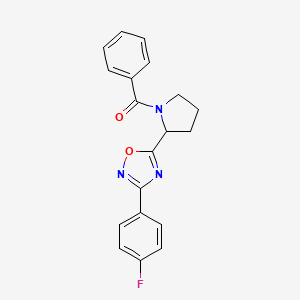
5-chloro-N-((1-phenylpyrrolidin-2-yl)methyl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a thiophene derivative . It is also known as Rivaroxaban , which is an orally active direct factor Xa inhibitor . It is a highly potent and selective inhibitor with excellent in vivo antithrombotic activity .
Synthesis Analysis
The synthesis of this compound involves the use of oxazolidinone derivatives . The lead optimization led to the discovery of BAY 59-7939 , which is a highly potent and selective, direct FXa inhibitor . The complete conversion was observed when DMF or DMSO was used as a solvent in the presence of triethylamine (TEA) as a base at 40°C .Molecular Structure Analysis
The X-ray crystal structure of this compound in complex with human FXa clarified the binding mode and the stringent requirements for high affinity . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .Chemical Reactions Analysis
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .Aplicaciones Científicas De Investigación
Anticancer Activity
Thiophene derivatives, including compounds structurally related to "5-chloro-N-((1-phenylpyrrolidin-2-yl)methyl)thiophene-2-carboxamide," have been synthesized and evaluated for their anticancer activity. These compounds exhibit good inhibitory activity against several cancer cell lines, with specific structures showing enhanced activity due to the presence of thiazolidinone rings or thiosemicarbazide moieties (Atta & Abdel‐Latif, 2021).
Antimicrobial Agents
Compounds with a similar core structure have been synthesized and screened for in vitro antibacterial and antifungal activities. These studies reveal that certain derivatives exhibit significant activity against pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans (Desai, Dodiya, & Shihora, 2011).
Antitubercular Activity
Novel thiophene derivatives have been designed and tested for their antitubercular properties. Studies demonstrate that these compounds have promising activity against Mycobacterium tuberculosis, with some analogs showing low cytotoxicity profiles, making them potential candidates for further antitubercular drug development (Marvadi et al., 2020).
Antioxidant Activity
Research into thiophene-based carboxamide derivatives has uncovered compounds with potent antioxidant activity, demonstrating significant free radical scavenging capabilities. These findings suggest potential applications in mitigating oxidative stress-related conditions (Tumosienė et al., 2019).
Immunomodulatory Properties
Studies on butenamide derivatives related to thiophene carboxamides have shown that these compounds possess immunosuppressive activity, particularly in inhibiting T-lymphocyte proliferation. This highlights their potential in the development of new immunomodulatory therapies (Axton et al., 1992).
Propiedades
IUPAC Name |
5-chloro-N-[(1-phenylpyrrolidin-2-yl)methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2OS/c17-15-9-8-14(21-15)16(20)18-11-13-7-4-10-19(13)12-5-2-1-3-6-12/h1-3,5-6,8-9,13H,4,7,10-11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXIOCGXGOZPQNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2)CNC(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2649026.png)

![2-[4-(5-Fluoro-6-methylpyridine-2-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B2649030.png)
![rac-(1R,2S,4R,5R,6R)-3-Oxatricyclo[3.2.1.02,4]octane-6-carbonitrile](/img/structure/B2649032.png)
![1-(3,4-Dimethoxyphenyl)-2-((2-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2649033.png)
![2-[3-(Dimethylamino)oxetan-3-yl]acetic acid](/img/structure/B2649035.png)

![N-[(2-ethoxyphenyl)methyl]-5-[(4-ethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2649037.png)



